Bombinin H7

Description

Properties

Molecular Formula |

C76H135N19O19 |

|---|---|

Molecular Weight |

1619.0 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |

InChI |

InChI=1S/C76H135N19O19/c1-20-43(16)60(78)73(111)94-62(44(17)21-2)74(112)83-35-59(101)95-25-23-24-54(95)72(110)93-63(45(18)22-3)76(114)90-49(28-39(8)9)67(105)82-34-58(100)86-51(30-41(12)13)70(108)92-61(42(14)15)75(113)91-53(36-96)71(109)89-52(31-55(77)97)68(106)84-46(19)65(103)88-48(27-38(6)7)66(104)81-32-56(98)80-33-57(99)85-50(29-40(10)11)69(107)87-47(64(79)102)26-37(4)5/h37-54,60-63,96H,20-36,78H2,1-19H3,(H2,77,97)(H2,79,102)(H,80,98)(H,81,104)(H,82,105)(H,83,112)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,103)(H,89,109)(H,90,114)(H,91,113)(H,92,108)(H,93,110)(H,94,111)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-,62+,63-/m0/s1 |

InChI Key |

HKKBNGVUKTUMQX-SVQIZNGVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bombinin H7: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a hydrophobic, hemolytic antimicrobial peptide (AMP) originally isolated from the skin secretions of amphibians belonging to the Bombina genus. A defining characteristic of this peptide is the post-translational isomerization of an L-amino acid to a D-amino acid at the second position of its sequence, a feature that significantly influences its biological activity. This document provides a comprehensive overview of the discovery, origin, biochemical properties, and mechanism of action of Bombinin H7. Detailed experimental protocols for its isolation, characterization, and activity assessment are provided, along with a summary of its biological activities in a structured tabular format. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this potent antimicrobial agent.

Discovery and Origin

Bombinin H7 belongs to the bombinin H family of antimicrobial peptides, which are characterized by their hydrophobicity and hemolytic properties.[1] These peptides were first discovered in the skin secretions of the European yellow-bellied toad, Bombina variegata.[2][3] Along with the related bombinin peptides, bombinins H are a key component of the frog's innate immune system, providing a chemical defense against a broad spectrum of microorganisms in their environment.[4]

Bombinin H7 is derived from a larger precursor protein that also encodes for bombinin peptides.[5] This precursor typically contains one or two copies of a bombinin peptide at the N-terminus and a single copy of a bombinin H peptide at the C-terminus.[5] The mature Bombinin H7 peptide is liberated through post-translational processing of this precursor.

A unique feature of Bombinin H7 and some other members of the bombinin H family is the presence of a D-amino acid at the second position. In Bombinin H7, this residue is D-alloisoleucine.[2] This stereochemical inversion is the result of a post-translational enzymatic modification of the genomically encoded L-amino acid.[5] This isomerization is catalyzed by a peptide isomerase and is crucial for the peptide's potent biological activity.[5][6][7]

Physicochemical Properties and Structure

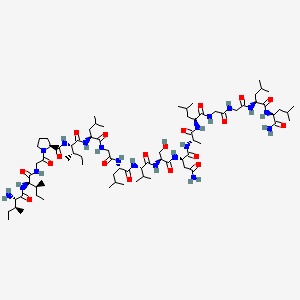

The primary structure of Bombinin H7 is a 17-amino acid peptide with the following sequence: Ile-d-allo-Ile-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2. Circular dichroism spectroscopy studies have revealed that Bombinin H7, like other bombinin H peptides, adopts a predominantly α-helical secondary structure in membrane-mimicking environments, such as in the presence of lipid vesicles or trifluoroethanol (TFE).[8][9] This amphipathic helical conformation is critical for its interaction with and disruption of microbial cell membranes.

Biological Activity

Bombinin H7 exhibits activity against a range of microorganisms. The presence of the D-alloisoleucine residue at position 2 has been shown to enhance its antimicrobial and hemolytic activities compared to its all-L-amino acid counterpart.[1]

Data Presentation

| Parameter | Value | Test Organism/Cell Line | Reference |

| Lethal Concentration (LC) | 25.2 µM | Bacillus megaterium Bm11 | [10] |

| Hemolytic Activity (HC50) | Data for the bombinin H family indicates hemolytic activity, but specific HC50 for H7 is not readily available in the searched literature. | Human Red Blood Cells | [4][5] |

| Cytotoxicity | Bombinin H peptides have shown cytotoxicity, but specific IC50 values for Bombinin H7 against mammalian cell lines are not detailed in the provided search results. | Various mammalian cell lines | [11][12] |

Experimental Protocols

Isolation of Bombinin Peptides from Bombina Skin Secretion

This protocol provides a general method for the extraction and purification of bombinin peptides, including Bombinin H7, from amphibian skin secretions.

-

Collection of Skin Secretions:

-

Specimens of Bombina variegata are gently handled to minimize stress.

-

Mild electrical stimulation is applied to the dorsal skin surface to induce the release of skin secretions.

-

The secretions are collected by rinsing the skin with a suitable buffer (e.g., deionized water or a mild saline solution).

-

The collected solution is then lyophilized (freeze-dried) to obtain a crude powder of the skin secretion.[13]

-

-

Extraction and Purification:

-

The lyophilized crude secretion is redissolved in an appropriate solvent, typically an acidic solution (e.g., 0.1% trifluoroacetic acid in water) to ensure peptide solubility.

-

The solution is centrifuged to remove any insoluble material.

-

The supernatant containing the peptides is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution.

-

Fractions are collected and monitored for absorbance at a wavelength of 214 nm to detect peptides.

-

Fractions containing peptides of the expected molecular weight for Bombinin H7 are further purified by subsequent rounds of RP-HPLC under different gradient conditions to achieve high purity.

-

-

Characterization:

-

The molecular mass of the purified peptide is determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of Bombinin H7.

-

The amino acid sequence is determined by Edman degradation.

-

Solid-Phase Peptide Synthesis of Bombinin H7

This protocol outlines the chemical synthesis of Bombinin H7, which is often necessary for obtaining larger quantities of the peptide for research purposes.

-

Resin Preparation:

-

Peptide Chain Assembly:

-

The synthesis proceeds from the C-terminus to the N-terminus.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

-

Deprotection: The Fmoc group of the resin or the growing peptide chain is removed using a solution of piperidine in DMF.[16]

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) and then added to the resin to form a peptide bond. For the second position, Fmoc-D-alloisoleucine is used.[16]

-

These deprotection and coupling steps are repeated for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[17]

-

-

Purification and Verification:

-

The crude peptide is precipitated with cold diethyl ether.

-

The peptide is then purified by RP-HPLC.

-

The purity and identity of the synthetic Bombinin H7 are confirmed by analytical HPLC and mass spectrometry.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol determines the lowest concentration of Bombinin H7 that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase.

-

The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

-

Microdilution Assay:

-

A serial two-fold dilution of Bombinin H7 is prepared in the broth medium in a 96-well microtiter plate.

-

An equal volume of the standardized bacterial inoculum is added to each well.

-

Positive (bacteria only) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

-

Hemolytic Assay

This assay measures the ability of Bombinin H7 to lyse red blood cells.

-

Preparation of Red Blood Cells (RBCs):

-

Freshly drawn human red blood cells are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat.

-

The washed RBCs are then resuspended in PBS to a final concentration of, for example, 2% (v/v).

-

-

Hemolysis Measurement:

-

Serial dilutions of Bombinin H7 are prepared in PBS in a 96-well plate.

-

The RBC suspension is added to each well.

-

A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS, 0% hemolysis) are included.

-

The plate is incubated (e.g., at 37°C for 1 hour).

-

After incubation, the plate is centrifuged to pellet intact RBCs.

-

The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

-

Calculation of Hemolysis Percentage:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

The HC50 value, the concentration of the peptide that causes 50% hemolysis, can be determined from a dose-response curve.[3][18][19]

-

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of Bombinin H7 in different environments.

-

Sample Preparation:

-

A solution of purified Bombinin H7 is prepared at a known concentration (e.g., 0.1-0.2 mg/mL) in different solvents:

-

-

CD Measurement:

-

CD spectra are recorded using a CD spectropolarimeter, typically in the far-UV region (190-260 nm).

-

Measurements are performed at a controlled temperature in a quartz cuvette with a short path length (e.g., 1 mm).

-

The spectrum of the solvent is recorded and subtracted from the peptide spectrum to correct for background absorbance.

-

-

Data Analysis:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mechanism of Action

The primary mechanism of action of Bombinin H7 and other bombinin H peptides is the disruption of the microbial cell membrane integrity.[23][24][25][26][27] This process can be summarized in the following steps:

-

Binding to the Bacterial Membrane: As a cationic peptide, Bombinin H7 is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, through electrostatic interactions. Subsequent hydrophobic interactions between the peptide's nonpolar residues and the lipid acyl chains of the membrane further stabilize this binding.[28]

-

Conformational Change and Insertion: Upon binding to the membrane, Bombinin H7 undergoes a conformational change, adopting its amphipathic α-helical structure. This structure facilitates its insertion into the lipid bilayer.

-

Membrane Permeabilization: The inserted peptides can then disrupt the membrane through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models.[24][27][29] In the barrel-stave and toroidal pore models, the peptides aggregate to form transmembrane pores or channels. In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to micellization and eventual disintegration of the membrane. This permeabilization leads to the leakage of essential ions and metabolites from the cell.

-

Cell Death: The loss of membrane integrity and the efflux of vital cellular components ultimately lead to the death of the bacterial cell.

The D-amino acid at position 2 is thought to increase the peptide's resistance to proteolytic degradation by bacterial proteases and may also enhance its membrane-disrupting activity.[4][5] While the primary target of Bombinin H7 is the cell membrane, the possibility of interactions with intracellular targets after membrane translocation cannot be entirely ruled out for some antimicrobial peptides.[30] However, for Bombinin H7, membrane disruption is considered the principal mechanism of its antimicrobial action.

Conclusion

Bombinin H7 is a potent antimicrobial peptide with a unique structural feature—a post-translationally incorporated D-amino acid—that contributes significantly to its biological activity. Its origin from the skin secretions of Bombina species highlights the rich diversity of chemical defenses in the animal kingdom. The detailed understanding of its structure, activity, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for further research. This knowledge is crucial for the potential development of Bombinin H7 and its analogues as novel therapeutic agents to combat the growing threat of antibiotic-resistant pathogens. Further studies are warranted to fully elucidate its spectrum of activity and to optimize its therapeutic potential while minimizing its inherent hemolytic and cytotoxic effects.

References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Folding propensity and biological activity of peptides: the effect of a single stereochemical isomerization on the conformational properties of bombinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. d-nb.info [d-nb.info]

- 12. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. wernerlab.weebly.com [wernerlab.weebly.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. rsc.org [rsc.org]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Membrane Permeabilization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Mechanism of Membrane Permeabilization by Peptides: Still an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Influence of antimicrobial peptides on the bacterial membrane curvature and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Mechanistic Landscape of Membrane Permeabilizing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Bombinin H7 Peptide Family: Classification, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bombinin H7 peptide family, a group of antimicrobial peptides (AMPs) with significant potential in the development of novel therapeutic agents. This document details their classification, physicochemical properties, biological activities, and mechanism of action. Furthermore, it offers detailed protocols for key experimental assays and visual representations of relevant biological processes to facilitate further research and development.

Introduction to the Bombinin H Peptide Family

The Bombinin H family of peptides are hydrophobic, hemolytic antimicrobial peptides originally isolated from the skin secretions of the Bombina genus of fire-bellied toads.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians, offering protection against a broad range of microbial pathogens.[2] A distinguishing characteristic of the Bombinin H family is the presence of a D-amino acid at the second position in some of its members, a post-translational modification that can influence their biological activity and stability.[3]

Bombinin H peptides are typically 17 to 20 amino acids in length and are derived from larger precursor proteins containing one or two copies of bombinin-like peptides at the N-terminus and a single Bombinin H peptide at the C-terminus.[1] While bombinins exhibit broad-spectrum antimicrobial activity with little to no hemolytic effects, the Bombinin H peptides generally display lower bactericidal activity but are notably hemolytic, meaning they can lyse red blood cells.[1][2]

Physicochemical Properties and Classification

The Bombinin H7 peptide is a member of the Bombinin H family. While specific data for Bombinin H7 is limited in publicly available literature, its properties can be inferred from closely related peptides within the same family, such as Bombinin H6, which shares a high degree of sequence homology.

Table 1: Physicochemical Properties of Bombinin H7 and Related Peptides

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Hydrophobicity (H) |

| Bombinin H7 | Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2 | 1619.00[4] | +1 | High |

| Bombinin H6 | Ile-Leu-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2 | ~1600-1700 | +1 | High |

| Bombinin H4 | Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2 | ~2100-2200 | +3 | High |

| Bombinin H2 | Ile-{d-aIle}-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2 | ~2100-2200 | +3 | High |

Note: {d-aIle} represents D-alloisoleucine. Data for Bombinin H6, H4, and H2 are provided for comparative purposes due to the limited availability of specific data for Bombinin H7.

Biological Activity

The primary biological function of Bombinin H peptides is their antimicrobial activity against a range of pathogens. However, this is often accompanied by hemolytic activity, a critical consideration for therapeutic development.

Antimicrobial Activity

Bombinin H peptides exhibit activity against Gram-positive and Gram-negative bacteria. The precise spectrum and potency can vary between different members of the family.

Table 2: Antimicrobial Activity (MIC, µM) of Bombinin H Peptides

| Organism | Bombinin H7 | Bombinin H6 (proxy) | Bombinin H4 | Bombinin H2 |

| Bacillus megaterium Bm11 | 25.2 (LC)[4] | >50 | 25 | 50 |

| Staphylococcus aureus | Data not available | >50 | 12.5 | 25 |

| Escherichia coli | Data not available | >50 | 50 | 50 |

| Pseudomonas aeruginosa | Data not available | >50 | >50 | >50 |

| Candida albicans | Data not available | >50 | 50 | 50 |

LC: Lethal Concentration. MIC: Minimum Inhibitory Concentration. Data for Bombinin H6, H4, and H2 are from various sources and are presented as a proxy for Bombinin H7 activity. The activity can be influenced by the specific strain and experimental conditions.

Hemolytic Activity

A key characteristic of the Bombinin H family is their ability to lyse erythrocytes. This hemolytic activity is a significant hurdle for their systemic therapeutic use but may be less of a concern for topical applications.

Table 3: Hemolytic Activity of Bombinin H Peptides

| Peptide | HC50 (µM) |

| Bombinin H7 | Data not available |

| Bombinin H6 (proxy) | ~25-50 |

| Bombinin H4 | ~10-20 |

| Bombinin H2 | ~20-40 |

HC50: The concentration of peptide that causes 50% hemolysis. Data for related Bombinin H peptides are provided as an estimate for Bombinin H7.

Mechanism of Action: Membrane Disruption

The antimicrobial and hemolytic activities of Bombinin H peptides are primarily attributed to their ability to disrupt the integrity of cell membranes.[5] This mechanism is a common feature of many antimicrobial peptides and is generally considered to be a physical process rather than a receptor-mediated signaling pathway. The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic regions, allows them to interact with and insert into the lipid bilayer of microbial and erythrocyte membranes.

Several models have been proposed to describe the process of membrane disruption by antimicrobial peptides, including the "barrel-stave," "toroidal pore," and "carpet" models.[6][7] In the barrel-stave model , the peptides aggregate and insert into the membrane to form a pore, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the aqueous channel. The toroidal pore model also involves the formation of a pore, but in this case, the peptides are associated with the head groups of the lipids, causing the membrane to curve inward. In the carpet model , the peptides accumulate on the surface of the membrane, disrupting its structure and leading to the formation of micelles and transient pores.

Caption: A conceptual workflow of the proposed membrane disruption mechanism of Bombinin H7.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of Bombinin H peptides.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing synthetic peptides like Bombinin H7. The following is a general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow of Solid-Phase Peptide Synthesis

Caption: A generalized workflow for the synthesis of peptides using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide)

-

Coupling reagents (e.g., HBTU, HOBt, DIC, Oxyma)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethylether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Peptide Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the Bombinin H7 sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

-

Purification: Purify the crude peptide using RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]

Workflow for Broth Microdilution Assay

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Synthesized Bombinin H7 peptide

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Fungal strains (e.g., C. albicans)

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Prepare Peptide Stock Solution: Dissolve the lyophilized Bombinin H7 peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.

-

Prepare Microbial Inoculum: Culture the desired microbial strain overnight. Dilute the culture in the appropriate growth medium to achieve a standardized concentration (typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute to the final testing concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution in the growth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted peptide. Include positive (microbes in medium only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes) and is a crucial indicator of its cytotoxicity.[13][14][15][16][17]

Workflow for Hemolysis Assay

Caption: A procedural workflow for assessing the hemolytic activity of a peptide on erythrocytes.

Materials:

-

Synthesized Bombinin H7 peptide

-

Freshly collected red blood cells (RBCs) in an anticoagulant (e.g., from human or sheep)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (for 100% hemolysis control)

-

Sterile microcentrifuge tubes or 96-well plates

-

Spectrophotometer or plate reader

Protocol:

-

Prepare Erythrocyte Suspension: Centrifuge the fresh blood to pellet the RBCs. Wash the RBCs several times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

-

Prepare Peptide Dilutions: Serially dilute the Bombinin H7 peptide in PBS to a range of concentrations in microcentrifuge tubes or a 96-well plate.

-

Incubation: Add the erythrocyte suspension to each peptide dilution. Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes with Triton X-100 for 100% lysis). Incubate the samples at 37°C for 1 hour.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at approximately 540 nm, which corresponds to the absorbance of hemoglobin.

-

Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Determine HC50: The HC50 value is the peptide concentration that causes 50% hemolysis, determined by plotting the percentage of hemolysis against the peptide concentration.

Conclusion and Future Directions

The Bombinin H7 peptide, as a representative of the Bombinin H family, demonstrates the potential of amphibian-derived antimicrobial peptides as a source of new anti-infective agents. Its primary mechanism of action through membrane disruption is a promising feature in the face of growing antibiotic resistance. However, the inherent hemolytic activity of this peptide family necessitates further research and development to improve its therapeutic index.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Bombinin H7 to identify modifications that enhance antimicrobial potency while reducing hemolytic activity.

-

Formulation Development: Investigating novel delivery systems, such as encapsulation in nanoparticles, to target the peptide to microbial cells and minimize interaction with host cells.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of promising Bombinin H7 analogs in animal models of infection.

By addressing these challenges, the therapeutic potential of the Bombinin H7 peptide family can be more fully realized, potentially leading to the development of a new class of antimicrobial drugs to combat infectious diseases.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 6. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. pubcompare.ai [pubcompare.ai]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 12. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human erythrocyte hemolysis assay [bio-protocol.org]

- 14. 2.4. Hemolysis Assay [bio-protocol.org]

- 15. haemoscan.com [haemoscan.com]

- 16. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

Bombinin H7: A Technical Guide to its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of frogs belonging to the Bombina genus.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[2][3] A distinctive feature of Bombinin H7 and some of its homologs is the presence of a D-amino acid at the second position of its sequence, a post-translational modification that can influence its biological activity and stability.[1][2] This document provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and proposed mechanism of action of Bombinin H7. It also includes detailed experimental protocols for its study and summarizes its biological activity.

Amino Acid Sequence and Physicochemical Properties

Bombinin H7 is a 17-amino acid peptide with a C-terminal amidation. A notable characteristic is the presence of a D-allo-Isoleucine residue at position 2.

Table 1: Amino Acid Sequence and Physicochemical Properties of Bombinin H7

| Property | Value |

| Sequence | Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2 |

| Molecular Formula | C₈₀H₁₄₃N₁₇O₁₉ |

| Molecular Weight | 1659.1 g/mol |

| Isoelectric Point (pI) | 5.66 |

| Net Charge at pH 7 | 0 |

| Hydrophobicity (GRAVY) | 1.418 |

Three-Dimensional Structure

The three-dimensional structure of Bombinin H7 has not been individually determined and deposited in the Protein Data Bank (PDB). However, the structure of its close homolog, Bombinin H2 (PDB ID: 2AP7), provides a reliable model.[4] Studies on Bombinin H peptides, including H2 and H4, using Nuclear Magnetic Resonance (NMR) spectroscopy in membrane-mimicking environments such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles, have revealed that they adopt a predominantly α-helical conformation.[4] This amphipathic helical structure is crucial for its interaction with and disruption of microbial cell membranes.

The structure is characterized by a flexible N-terminal region followed by a stable α-helix. The distribution of hydrophobic and hydrophilic residues along the helix results in a distinct amphipathic character, with one face of the helix being predominantly hydrophobic and the other more polar. This arrangement is believed to facilitate the peptide's insertion into the lipid bilayer of target cell membranes.

Biological Activity

Bombinin H7 exhibits antimicrobial activity against a range of microorganisms. The primary mechanism of action is believed to be the disruption of the cell membrane integrity of target pathogens.[5] In addition to its antimicrobial properties, Bombinin H7, like other members of the bombinin H family, displays hemolytic activity, meaning it can lyse red blood cells.[3][6]

Table 2: Antimicrobial Activity of Bombinin H Peptides (MIC in µM)

| Organism | Bombinin H2 | Bombinin H4 |

| Staphylococcus aureus ATCC 29213 | 12.5 | 25 |

| Staphylococcus aureus Cowan I | 12.5 | 12.5 |

| Escherichia coli D31 | >50 | 50 |

Table 3: Hemolytic Activity of Bombinin H Peptides

| Peptide | HC50 (µM) |

| Bombinin H2 | ~50 |

| Bombinin H4 | ~25 |

Note: HC50 is the peptide concentration causing 50% hemolysis. Specific HC50 for Bombinin H7 is not detailed in the provided search results; data for homologous peptides are shown for context. The hemolytic activity of Bombinin H peptides is a critical factor to consider in their potential therapeutic development.[8][9]

Mechanism of Action

The primary mechanism of action of Bombinin H7 is the perturbation and disruption of microbial cell membranes. This process can be conceptualized through several models, including the "barrel-stave," "toroidal pore," or "carpet" models. The amphipathic α-helical structure of Bombinin H7 is central to this activity. Upon encountering a microbial membrane, the peptide is thought to bind to the surface and insert its hydrophobic face into the lipid bilayer. This insertion disrupts the normal lipid packing and can lead to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death.[10][11] While the primary target is the cell membrane, some antimicrobial peptides have been shown to translocate across the membrane and interact with intracellular targets, although this has not been specifically demonstrated for Bombinin H7.[12][13]

Caption: Proposed mechanism of action for Bombinin H7.

Experimental Protocols

Isolation and Purification of Bombinin H7 from Frog Skin Secretions

This protocol outlines a general procedure for the isolation and purification of antimicrobial peptides from frog skin secretions.

Caption: General workflow for the purification of Bombinin H7.

Methodology:

-

Stimulation of Secretion: Anuran subjects are stimulated to release skin secretions, often through mild electrical stimulation or injection with norepinephrine.[14]

-

Collection: The secreted material is collected by rinsing the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic solution).

-

Extraction: The collected secretion is acidified (e.g., with trifluoroacetic acid, TFA) to inactivate proteases and aid in peptide solubilization.[1]

-

Clarification: The acidified secretion is centrifuged to pellet insoluble material.

-

Solid-Phase Extraction: The supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides. The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and other hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% TFA).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fraction from the Sep-Pak cartridge is subjected to RP-HPLC on a C18 column. A linear gradient of increasing acetonitrile concentration in 0.1% TFA is used to separate the individual peptides.[14]

-

Fraction Analysis: The absorbance of the eluate is monitored (typically at 214 nm and 280 nm), and fractions corresponding to peptide peaks are collected.

-

Activity Screening: The collected fractions are screened for antimicrobial activity using the assay described in section 5.2.

-

Structural Characterization: Fractions exhibiting antimicrobial activity are analyzed by mass spectrometry to determine the molecular weight of the peptides and by Edman degradation for amino acid sequencing.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Bombinin H7 against various microorganisms.

Methodology:

-

Preparation of Peptide Stock Solution: A stock solution of Bombinin H7 is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Preparation of Bacterial Inoculum: A mid-logarithmic phase culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[15]

-

Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the Bombinin H7 stock solution are prepared in MHB.

-

Inoculation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.

-

Controls: Positive (bacteria in MHB without peptide) and negative (MHB only) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This protocol is used to assess the cytotoxicity of Bombinin H7 against red blood cells.

Methodology:

-

Preparation of Red Blood Cell Suspension: Freshly drawn red blood cells (e.g., human or horse) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspension. A final suspension of 1-2% (v/v) is prepared in PBS.

-

Peptide Dilutions: Serial dilutions of Bombinin H7 are prepared in PBS in a 96-well plate.

-

Incubation: An equal volume of the red blood cell suspension is added to each well containing the peptide dilutions.

-

Controls: A positive control for 100% hemolysis (e.g., 1% Triton X-100) and a negative control for 0% hemolysis (PBS only) are included.

-

Incubation: The plate is incubated at 37°C for 1 hour.

-

Centrifugation: The plate is centrifuged to pellet intact red blood cells and cell debris.

-

Measurement of Hemoglobin Release: A portion of the supernatant from each well is transferred to a new plate, and the absorbance is measured at 540 nm.

-

Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

HC50 Determination: The HC50 value, the concentration of peptide causing 50% hemolysis, is determined from a dose-response curve.[8]

Signaling Pathways and Molecular Interactions

The primary mode of action of Bombinin H7 does not involve classical signaling pathways with intracellular receptors. Instead, its activity is mediated by direct physical interactions with the components of the microbial cell membrane.

Caption: Key molecular interactions of Bombinin H7.

The initial interaction is often electrostatic, between the (mildly) cationic nature of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol and, in the case of Gram-negative bacteria, the lipid A portion of lipopolysaccharide (LPS). Following this initial binding, the hydrophobic residues of the amphipathic helix drive the insertion of the peptide into the nonpolar core of the membrane, leading to its disruption.

Conclusion

Bombinin H7 is a potent antimicrobial peptide with a unique structural feature in the form of a D-amino acid. Its amphipathic α-helical structure is key to its membrane-disrupting mechanism of action. While it shows promise as a potential antimicrobial agent, its inherent hemolytic activity is a significant hurdle for systemic therapeutic applications. Further research, potentially involving structural modifications to enhance its therapeutic index (the ratio of toxicity to therapeutic activity), is warranted to explore its full potential in drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate Bombinin H7 and other related antimicrobial peptides.

References

- 1. Purification of antimicrobial peptides from an extract of the skin of Xenopus laevis using heparin-affinity HPLC: characterization by ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and haemolytic peptides containing D-alloisoleucine from the skin of Bombina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Process of inducing pores in membranes by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designed Multifunctional Peptides for Intracellular Targets [mdpi.com]

- 14. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Bombinin H7 in Bombina Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs) found in the skin secretions of Bombina species, such as the European yellow-bellied toad, Bombina variegata. Like other bombinin H peptides, Bombinin H7 is characterized by its hydrophobic and hemolytic properties. These peptides are a crucial component of the frog's innate immune system, providing a first line of defense against a broad range of pathogens. This technical guide provides an in-depth overview of the biological functions of Bombinin H7, including its antimicrobial, hemolytic, and cytotoxic activities. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are also presented to facilitate further research and development.

Introduction

Antimicrobial peptides are a diverse group of naturally occurring molecules that play a critical role in the innate immunity of a wide range of organisms. In amphibians, the skin is a rich source of these peptides, which offer protection against microbial invasion in their moist environments. The bombinin family of peptides, isolated from the skin secretions of Bombina species, is broadly divided into two main groups: bombinins and bombinins H. While bombinins exhibit potent antimicrobial activity with little to no hemolytic effects, bombinins H, including Bombinin H7, are noted for their strong hemolytic activity and comparatively lower bactericidal efficacy[1][2][3].

Bombinin H peptides are typically 17 or 20 amino acids in length and are derived from a common precursor protein that also encodes for bombinin peptides[1]. A unique feature of some bombinin H peptides is the presence of a D-amino acid at the second position, a post-translational modification that can enhance their activity and stability[1]. The primary structure of Bombinin H7 has been reported as Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2[4]. This high degree of hydrophobicity is believed to be central to its biological activities.

Biological Activities of Bombinin H7

The biological functions of Bombinin H7 are primarily associated with its ability to interact with and disrupt cell membranes. Its activities have been characterized in terms of its antimicrobial, hemolytic, and cytotoxic effects.

Antimicrobial Activity

Bombinin H peptides, in general, display a lower bactericidal activity compared to the non-hemolytic bombinin peptides[1][2][3]. Specific quantitative data for the antimicrobial spectrum of Bombinin H7 is limited in publicly available literature. However, one study reports a lethal concentration (LC) of 25.2 μM against Bacillus megaterium Bm11[4]. Research on the isomeric pair Bombinin H6 and H7 has been conducted to investigate their structure-function relationships[3][5].

Table 1: Antimicrobial Activity of Bombinin H7 and Related Peptides

| Peptide | Target Organism | MIC/LC (μM) | Reference |

| Bombinin H7 | Bacillus megaterium Bm11 | 25.2 (LC) | [4] |

| Further data not available in public literature |

Hemolytic Activity

Table 2: Hemolytic Activity of Bombinin H Peptides

| Peptide | Erythrocyte Source | HC50 (μM) | Reference |

| Bombinin H7 | Data not available | Data not available | |

| Bombinin H family (general) | Various | Potent hemolytic activity reported | [1][2][3] |

Cytotoxic Activity

The membrane-disrupting capabilities of Bombinin H7 and other bombinin H peptides also extend to eukaryotic cells, leading to cytotoxic effects. This property has prompted investigations into their potential as anticancer agents. However, their lack of specificity, as evidenced by their high hemolytic activity, presents a significant challenge for therapeutic development. Specific IC50 (the concentration of peptide causing 50% inhibition of cell growth) values for Bombinin H7 against cancer cell lines are not available in the public domain.

Table 3: Cytotoxic Activity of Bombinin H Peptides

| Peptide | Cell Line | IC50 (μM) | Reference |

| Bombinin H7 | Data not available | Data not available | |

| Bombinin H family (general) | Various cancer cell lines | Cytotoxicity reported | [6] |

Mechanism of Action

The primary mechanism of action for Bombinin H7 and other antimicrobial peptides is the physical disruption of the cell membrane's integrity. This process does not typically involve specific intracellular signaling pathways but is rather a direct consequence of the peptide's physicochemical properties.

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The cationic nature of the peptide (if present, though Bombinin H peptides are noted for hydrophobicity) facilitates initial binding to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

-

Hydrophobic Insertion: The high hydrophobicity of Bombinin H7 drives its insertion into the lipid bilayer of the cell membrane.

-

Membrane Permeabilization: Following insertion, the peptides can aggregate and form pores or channels, or otherwise destabilize the membrane through mechanisms described by models such as the "barrel-stave," "toroidal pore," or "carpet" model. This leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.

Caption: General mechanism of action for membrane-active antimicrobial peptides like Bombinin H7.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of antimicrobial peptides like Bombinin H7.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is adapted from the broth microdilution method.

-

Peptide Preparation:

-

Synthesize and purify Bombinin H7 peptide.

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Culture the microbial strain overnight on an appropriate agar plate.

-

Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Incubation and Analysis:

-

Add the diluted microbial suspension to the wells containing the serially diluted peptide.

-

Include positive (microbes in broth without peptide) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

-

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolysis Assay

This protocol outlines the procedure to quantify the hemolytic activity of Bombinin H7.

-

Erythrocyte Preparation:

-

Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

-

Centrifuge the blood to pellet the erythrocytes.

-

Wash the erythrocytes three times with a sterile phosphate-buffered saline (PBS) solution, removing the buffy coat and plasma after each wash.

-

Resuspend the washed erythrocytes in PBS to a final concentration of 1-2% (v/v).

-

-

Assay Procedure:

-

Prepare serial dilutions of the Bombinin H7 peptide in PBS in a 96-well microtiter plate.

-

Add the erythrocyte suspension to each well containing the peptide dilutions.

-

Include a positive control (e.g., 1% Triton X-100) for 100% hemolysis and a negative control (erythrocytes in PBS only) for 0% hemolysis.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Analysis:

-

Centrifuge the plate to pellet the intact erythrocytes.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

-

The HC50 value is determined as the peptide concentration that causes 50% hemolysis.

-

Caption: Experimental workflow for the hemolysis assay.

Conclusion and Future Directions

Bombinin H7 is a hydrophobic, hemolytic peptide from the skin secretions of Bombina species with demonstrated antimicrobial activity against at least one bacterial species. Its biological function is intrinsically linked to its ability to disrupt cell membranes, a property that underlies both its antimicrobial and cytotoxic effects. While the general characteristics of the bombinin H family are understood, there is a notable lack of specific quantitative data for Bombinin H7 in the publicly accessible scientific literature.

For drug development professionals, the high hemolytic activity of Bombinin H7 poses a significant hurdle for its direct therapeutic application. However, its structure can serve as a template for the design of novel synthetic analogues with improved selectivity. Future research should focus on:

-

Comprehensive Activity Profiling: A thorough investigation of the antimicrobial spectrum of synthetic Bombinin H7 against a wide range of clinically relevant bacteria and fungi is required.

-

Quantitative Toxicity Studies: Detailed determination of the hemolytic (HC50) and cytotoxic (IC50) activities of Bombinin H7 is crucial for a complete biological profile.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of Bombinin H7 analogues with modifications aimed at reducing hemolytic activity while retaining or enhancing antimicrobial potency could lead to the development of promising new therapeutic leads.

By addressing these knowledge gaps, the scientific community can better understand the full potential of Bombinin H7 and the broader family of bombinin H peptides as a source of inspiration for the next generation of antimicrobial agents.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bombinin - Wikipedia [en.wikipedia.org]

The Antimicrobial Mechanism of Bombinin H7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characterized by their hydrophobicity and hemolytic activity[1][2]. These peptides are isolated from the skin secretions of amphibians belonging to the Bombina genus, commonly known as fire-bellied toads[2][3]. The Bombinin H family is notable for the presence of peptides containing a D-amino acid at the second position, a result of post-translational modification, which can influence their biological activity[1][3]. Bombinin H7, along with its diastereomer Bombinin H6, has been a subject of research to understand its structure-function relationship and potential as a template for novel anti-infective agents[1]. This technical guide provides a comprehensive overview of the available scientific data on the antimicrobial mechanism of action of Bombinin H7, with a focus on its molecular interactions and the experimental methodologies used to elucidate them.

Core Mechanism of Action: Membrane Disruption

The primary antimicrobial action of Bombinin H7 and other Bombinin H peptides is the permeabilization and disruption of microbial cell membranes[4][5]. Unlike many conventional antibiotics that target specific metabolic pathways, Bombinin H7 directly targets the physical integrity of the bacterial cell envelope. This direct action on the membrane is a hallmark of many AMPs and is considered a key factor in their ability to overcome conventional antibiotic resistance mechanisms.

The proposed mechanisms for membrane permeation by amphipathic helical peptides like Bombinin H7 generally fall into three models: the barrel-stave model, the toroidal pore model, and the carpet model.

-

Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a transmembrane pore, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel.

-

Toroidal Pore Model: Here, the peptides also form a transmembrane pore, but the lipid monolayers are bent back on themselves, creating a pore that is lined by both the peptides and the lipid head groups.

-

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.

While the precise model that Bombinin H7 follows has not been definitively elucidated, biophysical studies on related Bombinin H peptides suggest a mechanism involving the perturbation and permeation of the lipid bilayer[2][5].

Quantitative Antimicrobial and Hemolytic Activity

Bombinin H peptides are generally characterized by lower bactericidal activity compared to other bombinin peptides, but they exhibit higher hemolytic activity[2][4]. The available quantitative data for Bombinin H peptides, including congeners of H7, are summarized below. It is important to note that specific MIC and HC50 values for Bombinin H7 are not extensively reported in the available literature. The data presented here is a compilation from studies on the Bombinin H family to provide a comparative context.

| Peptide | Organism | MIC (μM) | Reference |

| BHL-bombinin | Staphylococcus aureus | 1.6 | [4] |

| Escherichia coli | 6.6 | [4] | |

| Bombinin HL | Staphylococcus aureus | Mildly bacteriostatic | [6] |

| Bombinin HD | Staphylococcus aureus | Mildly bacteriostatic | [6] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Bombinin H-related peptides.

| Peptide | HC50 (μM) | Reference |

| Bombinin H family | Generally higher than non-H bombinins | [2][4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Bombinin H7 and related antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a known concentration.

-

Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the overnight culture to achieve a standardized cell density (typically ~5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

-

Preparation of Red Blood Cells (RBCs): Obtain fresh red blood cells (e.g., human or sheep) and wash them several times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs to a final concentration of 2-8% (v/v).

-

Peptide Dilutions: Prepare serial dilutions of the peptide in the buffered saline solution.

-

Incubation: In a microtiter plate, mix the peptide dilutions with the RBC suspension. Include a positive control (RBCs with a known lytic agent like Triton X-100) and a negative control (RBCs in buffer only). Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive (100% lysis) and negative (0% lysis) controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay uses a fluorescent dye that can only enter cells with compromised membranes.

-

Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.

-

Addition of SYTOX Green: Add SYTOX Green dye to the bacterial suspension to a final concentration of ~1-5 µM and incubate in the dark for a short period.

-

Baseline Fluorescence: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.

-

Addition of Peptide: Add the peptide of interest to the suspension.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time. An increase in fluorescence indicates that the peptide is permeabilizing the bacterial membranes, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.

Membrane Permeabilization Assay (Carboxyfluorescein Leakage from Liposomes)

This assay uses artificial membrane vesicles (liposomes) to model the bacterial membrane.

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The lipid composition of the liposomes can be tailored to mimic either Gram-positive or Gram-negative bacterial membranes.

-

Removal of External Dye: Remove the unencapsulated dye by gel filtration.

-

Peptide Addition: Add the peptide to the liposome suspension.

-

Fluorescence Measurement: Measure the increase in fluorescence over time. Leakage of the dye from the liposomes due to peptide-induced membrane disruption will result in dequenching and an increase in fluorescence.

Signaling Pathways and Immunomodulatory Effects

Currently, there is a lack of specific evidence in the scientific literature detailing the direct interaction of Bombinin H7 with and modulation of specific intracellular signaling pathways as part of its antimicrobial mechanism. While many antimicrobial peptides are known to possess immunomodulatory properties, such as influencing Toll-like receptor (TLR) signaling, no specific studies have demonstrated this for Bombinin H7. The primary mechanism of action for Bombinin H7 appears to be direct membrane disruption, which may not necessarily involve the modulation of specific signaling cascades within the microbe.

Visualizations

Experimental Workflow for MIC Determination

References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bombinin H7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a diverse class of molecules that serve as a crucial component of the innate immune system in a wide range of organisms. Their broad-spectrum activity and distinct mechanisms of action make them a promising area of research for developing new therapeutics against multidrug-resistant pathogens. Among these, the bombinin peptides, isolated from the skin secretions of amphibians of the Bombina genus, have garnered significant interest.

This guide focuses on the Bombinin H family, a hydrophobic and hemolytic subset of bombinins.[1][2] Specifically, it provides an in-depth analysis of Bombinin H7, exploring the critical relationships between its chemical structure and biological function. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel peptide-based anti-infective and anticancer agents with improved efficacy and reduced toxicity.[3]

Physicochemical and Structural Properties of Bombinin H7

Bombinin H7 is a member of a pair of peptide isomers, H6 and H7, naturally found in amphibian skin secretions.[1][4] The defining characteristic of many Bombinin H peptides is the post-translational modification of an L-amino acid to a D-amino acid at the second position, which has profound effects on their biological activity.[1][3] Bombinin H7 contains a D-leucine at this position.[5]

Primary Sequence: Ile-(D-Leu)-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2 (Sequence inferred from Bombinin H family data, specific H7 sequence ILGPILGLVSNALGGLL-NH2 is also reported[6]).

Like other peptides in its class, Bombinin H7 is characterized by:

-

Hydrophobicity: A high content of hydrophobic residues contributes to its strong interaction with and disruption of cell membranes.

-

C-terminal Amidation: The amide group at the C-terminus enhances the peptide's stability and activity by neutralizing the negative charge of the carboxyl group.

-

α-Helical Conformation: In membrane-mimicking environments, Bombinin H peptides adopt an amphipathic α-helical secondary structure, which is crucial for their mechanism of action.

Biological Activity Profile

The Bombinin H family exhibits a range of biological activities, primarily characterized by their antimicrobial and hemolytic effects.[7] While data for Bombinin H7 is specific in some cases, much of its activity profile is understood through comparison with its isomers and other members of the Bombinin H family.

Antimicrobial Activity: Bombinin H7 is active against Gram-positive bacteria, with a reported lethal concentration of 25.2 μM against Bacillus megaterium Bm11.[8] In general, Bombinin H peptides show moderate activity against Gram-positive and Gram-negative bacteria but are typically less potent than the non-hemolytic "bombinin" family.[2][7]

Hemolytic and Cytotoxic Activity: A defining feature of the Bombinin H family is its potent hemolytic activity (the ability to lyse red blood cells).[2][7] This high toxicity against eukaryotic cells is a significant hurdle for therapeutic development and a primary focus of SAR studies aimed at increasing selectivity.

Table 1: Biological Activity of Bombinin H Peptides

| Peptide | Sequence | Target Organism/Cell | Activity Metric | Value (μM) |

| Bombinin H7 | Ile-(D-Leu)-...-NH2 | Bacillus megaterium | Lethal Concentration | 25.2[8] |

| Bombinin H2 | IIGPVLGLVGSALGGLLKKI-NH2 | Escherichia coli | MIC | >50 |

| Bombinin H4 (D-Ile2) | I-(D-allo-Ile)-...-NH2 | Escherichia coli | MIC | 50 |

| Bombinin H2 | IIGPVLGLVGSALGGLLKKI-NH2 | Staphylococcus aureus | MIC | 12.5 |

| Bombinin H4 (D-Ile2) | I-(D-allo-Ile)-...-NH2 | Staphylococcus aureus | MIC | 12.5 |

| Bombinin H2 | IIGPVLGLVGSALGGLLKKI-NH2 | Horse Erythrocytes | HC50 | ~10 |

| Bombinin H4 (D-Ile2) | I-(D-allo-Ile)-...-NH2 | Horse Erythrocytes | HC50 | ~25 |

Note: Data is compiled from multiple sources for comparison. MIC (Minimum Inhibitory Concentration) and HC50 (50% Hemolytic Concentration) values can vary based on experimental conditions. The sequences and activities of H2 and H4 are included to illustrate the SAR principles within the Bombinin H family.

Core Structure-Activity Relationship (SAR) Principles

The therapeutic potential of Bombinin H7 and its analogs is defined by the balance between antimicrobial efficacy and host cell toxicity. SAR studies focus on modifying the peptide's primary structure to optimize this balance.

-

N-Terminal Stereochemistry: The presence of a D-amino acid at position 2 is a key natural strategy to modulate activity.[3] This single substitution can increase resistance to proteases and alter the peptide's interaction with membranes. Studies comparing L- and D-isomers (like H6 vs. H7 or H2 vs. H4) show that the D-isomer often exhibits different, sometimes enhanced, activity and stability.[1][7]

-

Cationicity and Hydrophobicity: The overall positive charge and hydrophobicity are critical determinants of function. Increasing cationicity, often by substituting neutral residues with Lysine (K) or Arginine (R), can enhance electrostatic attraction to negatively charged bacterial membranes, thereby boosting antimicrobial potency. Conversely, strategic modifications can reduce overall hydrophobicity to decrease non-specific and toxic interactions with neutral eukaryotic membranes, thus lowering hemolytic activity.

-

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues along the α-helical axis is crucial. A well-defined amphipathic structure allows the peptide to insert into and disrupt the lipid bilayer of target membranes. Modifications that disrupt this amphipathicity can lead to a significant loss of activity.

Mechanism of Action

The primary mechanism of action for Bombinin H7 is the physical disruption of microbial cell membranes. This process is generally accepted to occur in a multi-step fashion, targeting the lipid bilayer directly rather than a specific intracellular component, which helps to reduce the likelihood of resistance development.

-

Electrostatic Attraction: The peptide, though only mildly cationic, is initially attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides or teichoic acids).

-

Membrane Insertion: Upon binding, the peptide transitions from a random coil to an amphipathic α-helix and inserts its hydrophobic face into the lipid core of the membrane.

-

Pore Formation/Destabilization: The accumulation of peptides in the membrane leads to destabilization, potentially through models like the "toroidal pore" or "carpet" mechanism, resulting in the formation of pores or channels.

-

Cell Lysis: The loss of membrane integrity causes leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death.

Experimental Protocols

Reproducible and standardized assays are essential for evaluating the SAR of Bombinin H7 and its analogs. Below are methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., 0.01% acetic acid). Perform serial two-fold dilutions in a 96-well polypropylene microtiter plate using Mueller-Hinton Broth (MHB).[9]

-

Inoculum: Grow bacteria to the mid-logarithmic phase and dilute the culture to a final concentration of ~5 x 10^5 CFU/mL in MHB.[9]

-

Incubation: Add 50-100 μL of the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.[9][10]

-

Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed.[11][12]

Hemolysis Assay

This assay quantifies the peptide's toxicity to red blood cells (RBCs).

-

RBC Preparation: Obtain fresh human or horse erythrocytes. Wash the cells three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 900 x g for 10 min) and resuspend to create a 2-4% (v/v) suspension.[10][13][14]

-

Assay Setup: Add 100 μL of the RBC suspension to a 96-well plate containing 100 μL of serially diluted peptide in PBS.[10]

-

Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).[10]

-

Incubation & Measurement: Incubate the plate at 37°C for 1 hour.[10] Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 405 nm or 540 nm to quantify hemoglobin release.[10]

-

Calculation: Calculate the percentage of hemolysis relative to the controls. The HC50 value is the peptide concentration that causes 50% hemolysis.[14][15]

Conclusion and Future Directions

Bombinin H7 and the broader Bombinin H family represent a fascinating class of antimicrobial peptides with a distinct D-amino acid modification that influences their activity. The core challenge and opportunity in their development lie in decoupling the potent antimicrobial action from the undesirable hemolytic toxicity. SAR studies have illuminated key principles—stereochemistry at position 2, cationicity, and hydrophobicity—that govern this balance.

Future research should focus on:

-

Systematic Analoging: Creating comprehensive libraries of Bombinin H7 analogs with substitutions at various positions to build more detailed quantitative structure-activity relationship (QSAR) models.[16]

-